ry796

KV2.1 KV2.2 Electrophysiology

RY796 is the definitive S-enantiomer KV2.1/2.2 inhibitor, optimized through medicinal chemistry to eliminate confounding CaV activity while retaining sub-micromolar potency (IC50 0.25/0.09 µM). Its >40-fold selectivity over KV1.2 and >10-fold over NaV channels ensures phenotypic responses—whether analgesic activity in pain models or enhanced insulin secretion in pancreatic islets—are attributable solely to KV2 blockade. This validated pharmacological precision makes RY796 the essential, non-negotiable tool for electrophysiology and metabolic research, replacing non-selective agents like TEA or 4-AP.

Molecular Formula C21H27N3O2
Molecular Weight 353.5 g/mol
Cat. No. B610616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namery796
SynonymsRY796;  RY 796;  RY-796.
Molecular FormulaC21H27N3O2
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC(=C(C=C1)N(C)C)C(=O)NC(C)C2=CC=CC=C2
InChIInChI=1S/C21H27N3O2/c1-14(2)20(25)23-17-11-12-19(24(4)5)18(13-17)21(26)22-15(3)16-9-7-6-8-10-16/h6-15H,1-5H3,(H,22,26)(H,23,25)/t15-/m1/s1
InChIKeyLDXZFQWWXMRMAS-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RY796 Procurement Guide: A Selective KV2 Channel Inhibitor for Electrophysiology and Pain Research


RY796 is a small-molecule inhibitor of the voltage-gated potassium channels KV2.1 and KV2.2 [1]. It was identified through a high-throughput screen and subsequent medicinal chemistry optimization, which yielded a defined structure-activity relationship and established RY796 as the S-enantiomer without significant activity on calcium channels [1]. The compound is widely used as a research tool to probe the physiological roles of KV2 channels in excitable cells and has been reported to possess analgesic activity in pain models [2].

Why RY796 Cannot Be Substituted with Generic KV Channel Blockers


RY796 exhibits a unique selectivity profile that distinguishes it from other KV channel blockers. Many potassium channel inhibitors, such as tetraethylammonium (TEA) and 4-aminopyridine, lack true molecular selectivity and interact with highly conserved regions across multiple channel families, which can confound experimental interpretation [1]. In contrast, RY796 was specifically optimized to eliminate off-target activity on CaV channels while retaining high potency for KV2.1 and KV2.2 [1]. Furthermore, RY796 is the S-enantiomer; substitution with the racemic mixture or the R-enantiomer would introduce unknown and potentially confounding biological activity [2]. The quantitative selectivity data provided below demonstrate that generic KV channel inhibitors cannot reliably replicate the specific pharmacological profile of RY796 in KV2-focused research.

Quantitative Differentiation of RY796 from KV2 Inhibitor Alternatives


RY796 Exhibits Sub-Micromolar Potency for KV2.1 and KV2.2 with Defined Stereochemistry

RY796 potently inhibits KV2.1 and KV2.2 channels with IC50 values of 0.25 μM and 0.09 μM, respectively, as measured by automated patch-clamp electrophysiology [1]. This compares favorably to the closely related analog RY785, which shows similar potency but with a distinct chemical structure and potentially different off-target profile [2]. The defined S-enantiomer of RY796 ensures batch-to-batch consistency and reproducibility, unlike racemic mixtures that may contain variable ratios of active and inactive stereoisomers [1].

KV2.1 KV2.2 Electrophysiology

RY796 Demonstrates Superior Selectivity Over KV1.2 Compared to Broad-Spectrum KV Blockers

RY796 exhibits >40-fold selectivity for KV2.1 over KV1.2, with an IC50 >10 μM for KV1.2 [1]. In contrast, broad-spectrum KV channel blockers such as 4-aminopyridine and tetraethylammonium inhibit multiple KV subtypes with little discrimination [2]. This high degree of selectivity is a direct result of the medicinal chemistry optimization that eliminated activity on CaV channels and improved KV2 specificity [1].

Selectivity KV1.2 Off-target

RY796 Lacks Significant Activity on CaV Channels, Unlike Earlier Lead Compounds

Medicinal chemistry efforts successfully eliminated CaV channel activity from the RY series. While the initial lead compounds A1 and B1 displayed weak activity on CaV channels (IC50 5–9 μM), RY796 shows no significant CaV channel inhibition [1]. This is a critical advancement because CaV channels are ubiquitously expressed and their inhibition can profoundly affect cellular excitability and neurotransmission, confounding KV2-specific studies [2].

Calcium channel Selectivity Safety

RY796 Shows >10-Fold Selectivity Over NaV and Other KV Channels

RY796 exhibits >10-fold selectivity over voltage-gated sodium channels (NaV) and other KV channel subtypes [1]. This selectivity was established through comparative electrophysiological profiling against a panel of ion channels [1]. In contrast, many small-molecule KV channel inhibitors identified to date lack true molecular selectivity across ion channel families, which compromises their utility as pharmacological tools [2].

Sodium channel Selectivity Ion channel

Optimal Research Applications for RY796 Based on Quantitative Selectivity Data


KV2.1/KV2.2 Electrophysiology in Native and Heterologous Systems

RY796 is ideally suited for electrophysiological studies requiring selective inhibition of KV2.1 and KV2.2 channels. Its sub-micromolar potency and >40-fold selectivity over KV1.2 ensure that observed effects are attributable to KV2 channel blockade, not off-target KV modulation [1]. This is particularly valuable in native cell recordings where multiple KV subtypes are co-expressed [1].

Pain and Analgesia Research in Rodent Models

RY796 has demonstrated analgesic activity in preclinical pain models, making it a valuable tool for investigating the role of KV2 channels in nociception [2]. Its selectivity over NaV channels (>10-fold) ensures that observed analgesic effects are not confounded by sodium channel blockade, a common mechanism of many analgesics [2].

Pancreatic Islet Biology and Insulin Secretion Studies

RY796 has been used to dissect the role of KV2 channels in glucose-stimulated insulin secretion (GSIS). In isolated pancreatic islets, RY796 increased GSIS in vitro, providing direct evidence for KV2 channel involvement in beta-cell excitability [1]. The absence of CaV channel activity is critical in these studies, as CaV channels are essential for insulin exocytosis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ry796

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.